8-hydroxy-2-(4-methoxyphenyl)-7-[(E)-(2-methoxyphenyl)diazenyl]-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one
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Overview
Description
8-HYDROXY-2-(4-METHOXYPHENYL)-7-[2-(2-METHOXYPHENYL)-1-DIAZENYL]-1,3-DIMETHYLCYCLOHEPTA[C]PYRROL-4(2H)-ONE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-HYDROXY-2-(4-METHOXYPHENYL)-7-[2-(2-METHOXYPHENYL)-1-DIAZENYL]-1,3-DIMETHYLCYCLOHEPTA[C]PYRROL-4(2H)-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as methoxyphenyl derivatives, followed by diazotization and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-HYDROXY-2-(4-METHOXYPHENYL)-7-[2-(2-METHOXYPHENYL)-1-DIAZENYL]-1,3-DIMETHYLCYCLOHEPTA[C]PYRROL-4(2H)-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
8-HYDROXY-2-(4-METHOXYPHENYL)-7-[2-(2-METHOXYPHENYL)-1-DIAZENYL]-1,3-DIMETHYLCYCLOHEPTA[C]PYRROL-4(2H)-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-HYDROXY-2-(4-METHOXYPHENYL)-7-[2-(2-METHOXYPHENYL)-1-DIAZENYL]-1,3-DIMETHYLCYCLOHEPTA[C]PYRROL-4(2H)-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as apoptosis or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-hydroxy-2,2-dimethyl-2H-chromene-6-carboxylate
- 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid
- 4-(Hydroxymethyl)-2-methoxyphenyl 6-O-benzoyl-β-D-glucopyranoside
Uniqueness
8-HYDROXY-2-(4-METHOXYPHENYL)-7-[2-(2-METHOXYPHENYL)-1-DIAZENYL]-1,3-DIMETHYLCYCLOHEPTA[C]PYRROL-4(2H)-ONE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical reactivity and potential biological activities. This sets it apart from similar compounds, making it a valuable subject of study in various scientific fields .
Properties
Molecular Formula |
C25H23N3O4 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
4-hydroxy-2-(4-methoxyphenyl)-5-[(2-methoxyphenyl)diazenyl]-1,3-dimethylcyclohepta[c]pyrrol-8-one |
InChI |
InChI=1S/C25H23N3O4/c1-15-23-21(29)14-13-20(27-26-19-7-5-6-8-22(19)32-4)25(30)24(23)16(2)28(15)17-9-11-18(31-3)12-10-17/h5-14,30H,1-4H3 |
InChI Key |
GOEIJIASPFVUOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)C=CC(=C(C2=C(N1C3=CC=C(C=C3)OC)C)O)N=NC4=CC=CC=C4OC |
Origin of Product |
United States |
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